molecular formula C5H3FO5S B6237909 5-(fluorosulfonyl)furan-2-carboxylic acid CAS No. 2137548-37-7

5-(fluorosulfonyl)furan-2-carboxylic acid

Cat. No. B6237909
CAS RN: 2137548-37-7
M. Wt: 194.1
InChI Key:
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Description

5-(Fluorosulfonyl)furan-2-carboxylic acid (FSFCA) is a fluorinated carboxylic acid that has been widely used in a variety of synthetic, medicinal, and research applications. It is a versatile reagent due to its relatively low reactivity and low toxicity, making it ideal for laboratory experiments. FSFCA is often used as a substrate in enzyme kinetics, as a catalyst in organic synthesis, and as a reagent for the synthesis of pharmaceuticals.

Scientific Research Applications

5-(fluorosulfonyl)furan-2-carboxylic acid has been used extensively in scientific research, particularly in the fields of biochemistry and enzymology. It is often used as a substrate in enzyme kinetics experiments, as it is relatively stable and has low toxicity. In addition, it is often used in organic synthesis as a catalyst, as it is relatively unreactive and can be used to catalyze a variety of reactions. 5-(fluorosulfonyl)furan-2-carboxylic acid is also used in the synthesis of pharmaceuticals, as it is relatively low in toxicity and can be used to synthesize a variety of compounds.

Mechanism of Action

The mechanism of action of 5-(fluorosulfonyl)furan-2-carboxylic acid is largely dependent on the reaction in which it is used. In enzyme kinetics experiments, 5-(fluorosulfonyl)furan-2-carboxylic acid is used as a substrate, and it binds to the active site of the enzyme and is then catalyzed into the desired product. In organic synthesis, 5-(fluorosulfonyl)furan-2-carboxylic acid acts as a catalyst, and it helps to facilitate the reaction of the reactants to form the desired product. In pharmaceutical synthesis, 5-(fluorosulfonyl)furan-2-carboxylic acid is used to synthesize a variety of compounds, and it helps to facilitate the reaction of the reactants to form the desired product.
Biochemical and Physiological Effects
5-(fluorosulfonyl)furan-2-carboxylic acid is generally considered to be safe and non-toxic, and it has been used in a variety of laboratory experiments without any adverse effects. However, it is important to note that 5-(fluorosulfonyl)furan-2-carboxylic acid is a fluorinated compound, and therefore it should be handled with care and used in the proper concentrations. In addition, it is important to note that 5-(fluorosulfonyl)furan-2-carboxylic acid is not approved for human consumption, and therefore it should not be used in any experiments involving human subjects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(fluorosulfonyl)furan-2-carboxylic acid in laboratory experiments is its relatively low reactivity and low toxicity. This makes it ideal for use in experiments involving enzymes, as it is relatively stable and does not cause any adverse effects. Additionally, 5-(fluorosulfonyl)furan-2-carboxylic acid is relatively unreactive and can be used to catalyze a variety of reactions. However, it is important to note that 5-(fluorosulfonyl)furan-2-carboxylic acid is a fluorinated compound, and therefore it should be handled with care and used in the proper concentrations.

Future Directions

5-(fluorosulfonyl)furan-2-carboxylic acid has a wide range of potential applications, and there are a number of potential future directions for research. One potential area of research is the development of new methods for the synthesis of 5-(fluorosulfonyl)furan-2-carboxylic acid. Additionally, further research could be done on the mechanism of action of 5-(fluorosulfonyl)furan-2-carboxylic acid, as well as its biochemical and physiological effects. Finally, further research could be done on the potential applications of 5-(fluorosulfonyl)furan-2-carboxylic acid in the synthesis of pharmaceuticals, as well as its potential uses in other fields such as materials science.

Synthesis Methods

5-(fluorosulfonyl)furan-2-carboxylic acid can be synthesized through a variety of methods, including direct fluorination and the reaction of 5-hydroxy-2-furancarboxylic acid with fluorosulfonyl chloride. Direct fluorination involves the reaction of 2-furan carboxylic acid with elemental fluorine, while the reaction of 5-hydroxy-2-furancarboxylic acid with fluorosulfonyl chloride involves the replacement of the hydroxyl group with a fluorosulfonyl group. Both of these methods are relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(fluorosulfonyl)furan-2-carboxylic acid involves the introduction of a fluorosulfonyl group onto a furan-2-carboxylic acid molecule.", "Starting Materials": [ "Furan-2-carboxylic acid", "Fluorosulfonic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Furan-2-carboxylic acid is reacted with fluorosulfonic acid in methanol to form 5-(fluorosulfonyl)furan-2-carboxylic acid intermediate.", "The intermediate is then treated with sodium hydroxide to neutralize the excess fluorosulfonic acid.", "Sodium bicarbonate is added to the reaction mixture to neutralize the remaining acid and to precipitate the product.", "The product is then filtered and washed with water and diethyl ether to obtain the final product, 5-(fluorosulfonyl)furan-2-carboxylic acid." ] }

CAS RN

2137548-37-7

Product Name

5-(fluorosulfonyl)furan-2-carboxylic acid

Molecular Formula

C5H3FO5S

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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